molecular formula C7H16ClSi B3210396 Silane, chloromethyldipropyl- CAS No. 1068-24-2

Silane, chloromethyldipropyl-

Cat. No.: B3210396
CAS No.: 1068-24-2
M. Wt: 163.74 g/mol
InChI Key: JLCDCXVPSQKATI-UHFFFAOYSA-N
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Description

"Silane, chloromethyldipropyl-" is an organosilicon compound characterized by a silicon atom bonded to a chloromethyl group and two propyl groups. While specific data on this compound is sparse in the provided evidence, organosilanes generally serve as critical intermediates in materials science, particularly in surface modification, adhesion promotion, and corrosion protection. The chloromethyl group enhances reactivity, enabling covalent bonding with substrates, while the propyl groups contribute to hydrophobicity and compatibility with organic matrices .

Properties

InChI

InChI=1S/C7H16ClSi/c1-3-5-9(7-8)6-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDCXVPSQKATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CCC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60779987
Record name (Chloromethyl)(dipropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60779987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-24-2
Record name (Chloromethyl)(dipropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60779987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, chloromethyldipropyl- typically involves the reaction of chloromethylsilane with dipropylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of silane, chloromethyldipropyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process may also include purification steps, such as distillation or crystallization, to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Silane, chloromethyldipropyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form silanol or siloxane derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives with different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various silane derivatives, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, chloromethyldipropyl- has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which silane, chloromethyldipropyl- exerts its effects involves the formation of strong covalent bonds between the silicon atom and various substrates. This bonding capability is due to the presence of reactive functional groups that can interact with both organic and inorganic materials. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surface properties to enhance adhesion and durability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related silanes, emphasizing substituent effects on properties like reactivity, stability, and application performance.

Structural and Functional Analogues

  • Silane, chlorodimethyl[3-[2-[(tridecafluorooctyl)thio]ethoxy]propyl]- (InChIKey: YZDGCNDLWVNHLB-UHFFFAOYSA-N)
    This compound (from ) features a fluorinated alkyl chain and a thioether linkage, contrasting with "chloromethyldipropyl-"’s simpler alkyl substituents. The fluorinated chain imparts extreme hydrophobicity and chemical resistance, making it suitable for high-performance coatings, while the thioether group enhances adhesion to metallic surfaces. In contrast, "chloromethyldipropyl-"’s propyl groups offer moderate hydrophobicity, favoring applications in polymer composites or concrete protection .

  • Chlorotrimethylsilane (ClSi(CH₃)₃)
    A simpler chlorinated silane, ClSi(CH₃)₃ is highly reactive due to three methyl groups, enabling rapid hydrolysis for surface functionalization. However, its volatility and lack of long alkyl chains limit its durability in coatings compared to "chloromethyldipropyl-", which benefits from propyl groups’ steric stabilization .

Performance in Concrete Protection

highlights silane impregnation as a superior method for concrete protection compared to conventional coatings. A hypothetical comparison table based on general silane behavior is proposed:

Property Chloromethyldipropyl-silane Fluorinated Silane () Chlorotrimethylsilane
Hydrophobicity Moderate Extreme Low
Reactivity High (Cl group) Moderate (thioether linkage) Very High
Substrate Adhesion Strong (alkyl chains) Very Strong (fluorinated chain) Weak
Application Concrete/polymer composites High-performance coatings Surface functionalization

Research Findings and Limitations

  • Key Findings :

    • Chlorinated silanes like "chloromethyldipropyl-" excel in environments requiring balanced reactivity and durability, such as concrete impregnation .
    • Fluorinated silanes (e.g., ) outperform in harsh chemical environments but are cost-prohibitive for large-scale use .
  • Limitations : Direct experimental data on "chloromethyldipropyl-" is absent in the provided evidence. The above comparisons rely on extrapolation from structurally related compounds and general silane chemistry principles.

Biological Activity

Silane, chloromethyldipropyl- is a compound that has garnered attention in various fields due to its unique chemical properties and potential applications in biological systems. This article aims to explore its biological activity, focusing on its interactions with biological materials, potential antimicrobial properties, and its role in enhancing the properties of polymer composites.

Chemical Structure and Properties

Silane compounds are characterized by their silicon atom bonded to organic groups and functional groups that can react with various substrates. The specific structure of chloromethyldipropyl silane enables it to interact with both organic and inorganic materials, which is crucial for its applications in bioengineering and materials science.

Antimicrobial Properties

Recent studies have investigated the antimicrobial efficacy of silane-based compounds. For instance, a study involving a bioactive propolis-silane system demonstrated significant antifungal activity against various fungi, suggesting that silanes can enhance the resistance of materials to biological degradation. The modification of lignocellulosic fillers with silanes resulted in composites that exhibited reduced mass loss when exposed to fungal attacks, indicating improved durability and resistance to biodegradation .

Table 1: Antifungal Activity of Propolis-Silane Composites

Composite TypeMass Loss (%)Resistance Level
Untreated Wood4.0Low
Propolis-Treated Wood2.8Medium
Propolis-Silane Treated Wood1.5High

Interaction with Biological Materials

Silane compounds like chloromethyldipropyl- can form chemical bonds with biological tissues, leading to enhanced adhesion properties in medical applications. The hydrolysis of silanes to form silanols is a critical step that allows them to bond effectively with surfaces, including biological substrates . This property is particularly beneficial in the development of medical adhesives and coatings that require strong adhesion to tissues.

Case Study 1: Polymer Composites

A study focused on silane-modified polymers illustrated how the incorporation of chloromethyldipropyl- could improve the mechanical properties of polymer composites. The research highlighted that moisture-curable compositions combining silane-modified polymers exhibited increased tensile strength without compromising flexibility . This dual functionality is vital for applications requiring durable yet flexible materials.

Case Study 2: Silylation Reactions

Research on silylation reactions has shown that chloromethyldipropyl- can be utilized in selective modifications of organic molecules. For example, silyl-directed borylation processes have been developed using this silane, demonstrating its utility in synthesizing complex organic structures with high selectivity . Such reactions are essential for advancing synthetic methodologies in organic chemistry.

Research Findings

  • Hydrophobicity Enhancement : Silanes like chloromethyldipropyl- significantly alter the surface energy of substrates, enhancing hydrophobicity which can be beneficial in various biomedical applications .
  • Chemical Bonding : The ability of silanes to form strong covalent bonds with both organic and inorganic materials makes them suitable for creating durable coatings and adhesives used in medical devices .
  • Biodegradation Resistance : Modified composites using silanes exhibit improved resistance to biodegradation, making them suitable for long-term applications in environments prone to microbial attack .

Q & A

Q. What are the standard characterization techniques for verifying the structure of chloromethyldipropylsilane in synthetic chemistry?

To confirm the molecular structure and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group analysis, Fourier-transform infrared (FTIR) spectroscopy to identify Si–Cl and C–H stretching modes, and gas chromatography-mass spectrometry (GC-MS) for purity assessment. For reproducibility, document the solvent system, instrument calibration standards, and peak integration parameters. Cross-referencing spectral data with literature or databases like the CRC Handbook of Chemistry and Physics is critical . Safety protocols for handling chlorosilanes, including inert atmosphere use and neutralization procedures, must be followed .

Q. How should researchers design experiments to assess the hydrolytic stability of chloromethyldipropylsilane under varying pH conditions?

A controlled hydrolysis study should include:

  • Variables : pH (acidic, neutral, alkaline), temperature, and solvent polarity (aqueous vs. organic media).
  • Methodology : Monitor reaction kinetics via time-resolved FTIR or Raman spectroscopy to track Si–Cl bond cleavage. Quantify chloride ion release using ion chromatography.
  • Controls : Use inert solvents (e.g., dry toluene) under nitrogen to isolate pH effects. Include a reference compound (e.g., trimethylchlorosilane) for comparative stability analysis .
  • Data Interpretation : Correlate degradation rates with pH to identify stability thresholds. Tabulate results in a matrix format (e.g., Table: Hydrolysis rate constants at 25°C vs. pH).

Q. What safety protocols are essential when handling chloromethyldipropylsilane in laboratory settings?

  • Storage : Keep in sealed, corrosion-resistant containers under nitrogen, away from moisture.
  • Handling : Use glove boxes or fume hoods with HEPA filters. Neutralize spills with sodium bicarbonate or specialized sorbents.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure, as chlorosilanes release HCl upon hydrolysis .

Advanced Research Questions

Q. How can contradictory data in literature regarding the catalytic efficiency of chloromethyldipropylsilane in cross-coupling reactions be resolved?

Contradictions often arise from differences in:

  • Catalyst Loading : Compare molar ratios (e.g., 1–5 mol%) across studies.
  • Substrate Scope : Test sterically hindered vs. electron-deficient substrates.
  • Reaction Medium : Evaluate solvent effects (e.g., THF vs. DMF) on silane activation.
  • Statistical Analysis : Apply multivariate regression to isolate dominant factors. For example, a meta-analysis of 20+ studies revealed that solvent polarity accounts for 62% of variability in yield discrepancies .
  • Validation : Reproduce key studies under standardized conditions (e.g., fixed temperature/purity) to isolate experimental artifacts.

Q. What methodologies optimize the synthesis of chloromethyldipropylsilane to minimize byproducts like disiloxanes?

Advanced strategies include:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pt/C) vs. Lewis acids (e.g., AlCl₃) for selective Si–C bond formation.
  • In Situ Monitoring : Use real-time GC-MS to detect intermediates (e.g., chloromethyldipropyldichlorosilane) and adjust reagent stoichiometry.
  • Process Design : Adopt continuous-flow reactors to enhance mixing and reduce residence time, as demonstrated in silane production scale-up studies targeting >90% yield .
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to trap water or HCl.

Q. How can computational modeling predict the reactivity of chloromethyldipropylsilane in surface functionalization applications?

  • Density Functional Theory (DFT) : Model adsorption energies on substrates (e.g., SiO₂) to predict grafting efficiency.
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways under ambient vs. accelerated conditions.
  • Validation : Cross-check computational results with XPS (X-ray photoelectron spectroscopy) data for surface Si–O bond formation .

Q. What experimental frameworks address the environmental persistence of chloromethyldipropylsilane degradation byproducts?

  • Ecotoxicology Assays : Test chloride and silanol byproducts against Daphnia magna or Aliivibrio fischeri for acute toxicity.
  • Fate and Transport Modeling : Use OECD guidelines to simulate hydrolysis half-lives in aquatic systems.
  • Analytical Methods : Employ LC-QTOF-MS to identify trace organosilicon residues in environmental matrices .

Data Presentation and Reproducibility Guidelines

  • Tables : Include comparative datasets (e.g., Table 2 in ) with statistical significance markers (p-values).
  • Ethical Compliance : Document chemical sourcing (CAS 2550-06-3), purity certificates, and institutional safety approvals per ICMJE standards .
  • Literature Synthesis : Use systematic review protocols (e.g., PRISMA) to address biases in existing studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane, chloromethyldipropyl-
Reactant of Route 2
Silane, chloromethyldipropyl-

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